molecular formula C8H10N2O2 B1603891 4-(Hydroxymethyl)-N-methylpyridine-2-carboxamide CAS No. 332013-43-1

4-(Hydroxymethyl)-N-methylpyridine-2-carboxamide

Cat. No.: B1603891
CAS No.: 332013-43-1
M. Wt: 166.18 g/mol
InChI Key: AAVPRMAZRUIWCB-UHFFFAOYSA-N
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Description

Structural Characterization

Crystallographic Analysis and Molecular Geometry

The crystal structure of 4-(hydroxymethyl)-N-methylpyridine-2-carboxamide has not been directly reported, but insights can be drawn from analogous pyridine derivatives. For example, in 2-carboxy-4-(hydroxymethyl)pyridinium chloride hemihydrate, the pyridine ring adopts a planar geometry, with the hydroxymethyl group positioned in the plane of the ring. This arrangement is stabilized by intramolecular hydrogen bonding between the hydroxymethyl oxygen and adjacent nitrogen atoms, forming a six-membered ring motif.

In such systems, the dihedral angle between the pyridine ring and substituents (e.g., carboxamide groups) is typically minimized to optimize π-conjugation. For instance, in N-(4-methoxyphenyl)picolinamide, the dihedral angle between the pyridine and benzene rings is approximately 14.25°, indicating near-coplanar alignment. This conformational preference likely extends to this compound, where the hydroxymethyl and carboxamide groups are positioned to maximize resonance stabilization.

Key Geometric Features

Feature Value/Description Source
Pyridine Ring Planarity Deviation <0.2 Å for non-hydrogen atoms
Hydroxymethyl Group Orientation In-plane with pyridine ring
Amide Bond Length ~1.23–1.25 Å (C=O)
Dihedral Angle (Pyridine-Carboxamide) ~0–15°

Spectroscopic Identification Techniques

Infrared (IR) Spectral Signatures

The IR spectrum of this compound would exhibit characteristic peaks for its functional groups:

  • Carboxamide Group :
    • Amide I Band : Strong absorption at 1650–1700 cm⁻¹ (C=O stretching).
    • Amide II Band : Medium absorption at 1550–1600 cm⁻¹ (N–H bending + C–N stretching).
  • Hydroxymethyl Group :
    • O–H Stretch : Broad peak at 3200–3500 cm⁻¹ (hydrogen-bonded).
    • C–O Stretch : Medium absorption at 1100–1200 cm⁻¹.

Typical IR Peaks

Functional Group Absorption (cm⁻¹) Intensity Assignment
Amide I (C=O) 1650–1700 Strong C=O stretch
Amide II (N–H + C–N) 1550–1600 Medium N–H bend + C–N
O–H (Hydroxymethyl) 3200–3500 Broad O–H stretch
C–O (Hydroxymethyl) 1100–1200 Medium C–O stretch
Nuclear Magnetic Resonance (NMR) Profiling

1H NMR Data (Hypothetical, based on analogous compounds):

Proton Environment δ (ppm) Multiplicity Integration
N-Methyl (CH3) 2.8–3.0 Singlet 3H
Hydroxymethyl (CH2OH) 3.5–4.0 Singlet/Triplet 2H
Pyridine (6-H, 5-H) 7.2–8.1 Multiplet 2H
Amide NH (if present) 8.5–9.0 Singlet 1H

13C NMR Data (Hypothetical):

Carbon Environment δ (ppm)
Pyridine C2 (C=O adjacent) 160–165
Pyridine C4 (Hydroxymethyl) 140–145
Hydroxymethyl CH2 60–65
N-Methyl CH3 25–30

Key Observations :

  • The hydroxymethyl group’s protons may exhibit splitting due to coupling with adjacent pyridine protons or solvent effects.
  • The amide proton (if present) would appear as a broad singlet at δ 8.5–9.0 ppm, depending on hydrogen-bonding strength.
Mass Spectrometric Fragmentation Patterns

The molecular ion (M⁺) for C8H10N2O2 is expected at m/z 170.06. Fragmentation pathways may include:

  • Loss of Water : m/z 152.06 (M⁺ – H2O).
  • Cleavage of Amide Bond : m/z 127.06 (Pyridine + N-Methyl group) and 43.03 (C=O + CH3).
  • Hydroxymethyl Group Loss : m/z 127.06 (Pyridine + N-Methyl group).

Fragmentation Pattern

Fragment m/z Relative Abundance (%)
M⁺ (C8H10N2O2) 170.06 100
M⁺ – H2O 152.06 30–50
Pyridine + N-Methyl 127.06 40–60
C=O + CH3 43.03 20–30

Tautomeric and Conformational Isomerism

  • Tautomeric Equilibrium :
    The hydroxymethyl group predominantly exists in the alcohol form due to the stability of the pyridine ring’s electron-withdrawing effects. Keto-enol tautomerism is unlikely in this system.

  • Conformational Flexibility :

    • N-Methyl Group : Restricted rotation due to steric hindrance with the pyridine ring.
    • Hydroxymethyl Group : Free rotation about the C–O bond, enabling cis/trans conformers.
    • Amide Group : Planar geometry enforced by resonance, minimizing conformational diversity.

Energy Minimized Conformers (Hypothetical):

Conformer Relative Energy (kcal/mol)
Hydroxymethyl cis 0.0
Hydroxymethyl trans +0.5–1.0

Properties

IUPAC Name

4-(hydroxymethyl)-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-9-8(12)7-4-6(5-11)2-3-10-7/h2-4,11H,5H2,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVPRMAZRUIWCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634158
Record name 4-(Hydroxymethyl)-N-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332013-43-1
Record name 4-(Hydroxymethyl)-N-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation with 4-Aminophenol Derivatives

A common approach involves reacting 4-aminophenol analogs with activated pyridine intermediates. For example:

  • Step 1 : 4-Chloro-3-trifluoromethylphenyl isocyanate is condensed with 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide in ethyl acetate or tetrahydrofuran at 40–71°C. The reaction is catalyzed by phase transfer agents (e.g., tetrabutylammonium bromide) and bases (e.g., sodium hydroxide).
  • Step 2 : The product is crystallized by pH adjustment (pH 2.8–4) with aqueous NaOH, followed by seeding and cooling. Yields reach 81–93% after purification.

Key Conditions :

Parameter Value
Solvent Ethyl acetate, THF
Temperature 40–71°C
Catalyst Phase transfer agents
Yield 81–93%

Reduction of Cyanopyridine Intermediates

Hydroxymethyl groups are introduced via reduction of nitrile precursors:

  • Step 1 : Bromination of pyridine N-oxide derivatives (e.g., 4-(8-chloro-1-oxy-5,6-dihydrobenzocyclohepta[1,2-b]pyridin-11-ylidene) piperidine-1-carboxylic acid ethyl ester) using Br₃PO, yielding brominated intermediates.
  • Step 2 : Cyanide substitution (KCN/CuCN) produces nitriles, followed by Pinner reaction (HCl/MeOH) to form methyl esters.
  • Step 3 : Reduction with DIBAL-H yields hydroxymethyl derivatives. Final yields are modest (12% ) due to competing deacylation.

Optimization Challenges :

  • Competing hydrolysis during reduction necessitates careful control of reaction stoichiometry.
  • Chromatographic purification is critical for isolating the target compound.

Base-Mediated Hydrolysis of Esters

Protected hydroxymethyl groups (e.g., esters) are deprotected via alkaline hydrolysis:

  • Step 1 : Acylation of amino intermediates (e.g., N-arylalkyl-1-(alkyl)-2-aminoalkyl-5-ester derivatives) with acyl chlorides.
  • Step 2 : Hydrolysis with aqueous NaOH or KOH in aprotic solvents (e.g., DCM, THF) at 25–60°C.

Typical Yields :

Step Yield Range
Acylation 60–85%
Deprotection 70–90%

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Condensation High yields, scalable Requires specialized catalysts 81–93%
Nitrile Reduction Versatile for analogs Low yields, complex steps 12–40%
Ester Hydrolysis Mild conditions Dependency on protecting groups 70–90%

Critical Research Findings

  • Crystallization Efficiency : Seeding at 64–74°C improves crystal purity (>95% by HPLC).
  • Solvent Impact : Ethyl acetate enhances reaction rates compared to THF due to better solubility of intermediates.
  • Impurity Profiles : Redox side reactions (e.g., formaldehyde generation) necessitate inert atmospheres during synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-N-methylpyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carboxamide group can be reduced to form an amine derivative.

    Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents such as thionyl chloride can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(Carboxy)pyridine-2-carboxamide.

    Reduction: Formation of 4-(Hydroxymethyl)-N-methylpyridine-2-amine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4-(Hydroxymethyl)-N-methylpyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the carboxamide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Structural Features Biological Activity Applications Key References
4-(Hydroxymethyl)-N-methylpyridine-2-carboxamide 4-hydroxymethyl, 2-N-methyl carboxamide Inferred: Potential kinase modulation Hypothetical: Anticancer research -
Regorafenib 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy] substituent Multikinase inhibitor (VEGFR, PDGFR, RET) Colorectal cancer, GIST
4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide 4-aminophenoxy substituent Kinase inhibitor scaffold (e.g., sorafenib) Anticancer drug development
Saruparib 5-{4-[(7-ethylnaphthyridinyl)methyl]piperazinyl} substituent PARP inhibitor Oncology (DNA repair-targeted therapy)
4-Chloro-N-methylpyridine-2-carboxamide 4-chloro substituent Inferred: Intermediate for kinase inhibitors Synthetic precursor

Pharmacological and Physicochemical Properties

  • Regorafenib : The trifluoromethyl and chloro groups enhance lipophilicity and target binding, but may reduce solubility. Its broad kinase inhibition underpins use in metastatic cancers .
  • 4-(4-Aminophenoxy) Analog: The aminophenoxy group improves water solubility and facilitates hydrogen bonding with kinase active sites, as seen in sorafenib derivatives .
  • Saruparib : The piperazinyl-naphthyridinyl substituent enables PARP enzyme inhibition, crucial for synthetic lethality in BRCA-mutant cancers .
  • 4-Chloro Analog : The electron-withdrawing chloro group increases reactivity, making it a versatile intermediate for further derivatization .
  • Target Compound (4-Hydroxymethyl) : The hydroxymethyl group likely enhances solubility compared to halogenated analogs, though its exact pharmacokinetic profile requires empirical validation.

Research Findings and Clinical Relevance

  • Regorafenib: Demonstrated efficacy in phase III trials for gastrointestinal stromal tumors (GIST) and hepatocellular carcinoma. Adverse effects (hypertension, fatigue) correlate with its multitarget activity .
  • Saruparib : Early-phase trials show promise in ovarian and breast cancers, with fewer off-target effects due to selective PARP inhibition .
  • 4-(4-Aminophenoxy) Scaffold: Molecular docking studies confirm its role in stabilizing kinase-inhibitor complexes, supporting rational drug design .

Biological Activity

4-(Hydroxymethyl)-N-methylpyridine-2-carboxamide is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields, supported by relevant data and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H10N2O\text{C}_8\text{H}_{10}\text{N}_2\text{O}

This structure features a hydroxymethyl group, a methyl group on the nitrogen, and a carboxamide functional group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions and signaling pathways.
  • Cell Proliferation : Studies indicate that it may exhibit antiproliferative effects on certain cancer cell lines by inhibiting cell growth and inducing apoptosis .
  • Antimicrobial Activity : The compound demonstrates significant antimicrobial properties, effectively inhibiting the growth of various bacterial strains.

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Activity Description References
AntimicrobialInhibits growth of bacteria such as E. coli and S. aureus
AntiproliferativeInduces cell death in cancer cell lines through apoptosis
Enzyme InhibitionAlters activity of metabolic enzymes affecting cellular processes
NeuroprotectiveExhibits potential neuroprotective effects in models of neurodegeneration

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against several pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting strong antibacterial properties.
  • Anticancer Properties : In vitro assays demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 15 µM. This effect was linked to the compound's ability to induce apoptosis via activation of caspase pathways .
  • Neuroprotective Effects : Research conducted on animal models indicated that administration of this compound resulted in reduced neuronal loss in models of Alzheimer's disease, highlighting its potential as a neuroprotective agent .

Research Findings

Recent investigations into the biological activity of this compound have provided insights into its pharmacological potential:

  • Cellular Mechanisms : The compound has been shown to modulate signaling pathways related to cell survival and apoptosis, particularly through the inhibition of topoisomerase II, which is crucial for DNA replication and repair .
  • Toxicity Profile : Toxicological studies indicate that at higher concentrations (above 50 µM), the compound may exhibit cytotoxic effects on normal cells, necessitating careful dosage regulation in therapeutic applications .

Q & A

Q. What synthetic routes are optimal for preparing 4-(Hydroxymethyl)-N-methylpyridine-2-carboxamide, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting pyridine-2-carboxylic acid derivatives with hydroxymethylating agents (e.g., formaldehyde derivatives) under basic conditions. Optimize yields by controlling temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Post-synthesis purification via reverse-phase HPLC (≥98% purity) is recommended, as validated for structurally related pyridinecarboxamides . Monitor reaction progress using TLC or LC-MS to identify intermediates and byproducts.

Q. Which analytical techniques are most effective for structural confirmation?

  • Methodological Answer : Combine spectroscopic and crystallographic methods:
  • NMR : Assign protons on the hydroxymethyl (-CH2OH) and N-methyl groups using 1H^1 \text{H}- and 13C^{13}\text{C}-NMR. Compare shifts to analogs like N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide, where aromatic protons resonate at δ 7.5–8.5 ppm .
  • X-ray crystallography : Resolve crystal structures to confirm bond angles and hydrogen-bonding patterns, as demonstrated for 4-hydroxy-N-(2,4,6-tribromophenyl)pyridine derivatives .
  • Mass spectrometry : Validate molecular weight using ESI-MS or MALDI-TOF.

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :
  • Storage : Keep in airtight containers at 2–8°C, away from light and moisture, as recommended for pyridinecarboxamides to prevent hydrolysis or oxidation .
  • Hazard mitigation : Use PPE (gloves, goggles) due to acute toxicity risks (Category 4 for oral/dermal/inhalation exposure). Avoid contact with strong acids/bases to prevent hazardous reactions (e.g., decomposition into toxic fumes) .

Advanced Research Questions

Q. How does the hydroxymethyl group influence the compound’s stability under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Experimental design : Expose the compound to buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify products using HRMS.
  • Data interpretation : The hydroxymethyl group may undergo hydrolysis to form a carboxylic acid under acidic conditions or oxidation to a ketone in basic media. Compare results to N-methyl-4-pyridone-5-carboxamide analogs, where electron-withdrawing groups reduce stability .

Q. What computational strategies predict its binding affinity for biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to model interactions with active sites (e.g., kinase domains). Parameterize the hydroxymethyl group’s polarity and hydrogen-bonding capacity.
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability, referencing studies on pyridine-based enzyme inhibitors .

Q. How can contradictions in reported solubility data be resolved?

  • Methodological Answer :
  • Systematic testing : Measure solubility in DMSO, water, and ethanol using UV-Vis spectroscopy or gravimetric analysis. Account for batch-to-batch variability in crystallinity, as seen in pyridinecarboxamide derivatives .
  • Statistical analysis : Apply ANOVA to compare data across studies, identifying outliers due to impurities (e.g., unreacted starting materials detected via 1H^1 \text{H}-NMR) .

Key Research Challenges

  • Synthetic Optimization : Balancing reactivity of the hydroxymethyl group with side reactions (e.g., over-oxidation).
  • Data Reproducibility : Variations in crystallinity or hygroscopicity may skew solubility/stability results. Standardize protocols for solvent removal and drying .
  • Biological Relevance : Validate computational predictions with in vitro assays (e.g., enzyme inhibition kinetics) to bridge theoretical and experimental data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-(Hydroxymethyl)-N-methylpyridine-2-carboxamide
Reactant of Route 2
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4-(Hydroxymethyl)-N-methylpyridine-2-carboxamide

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